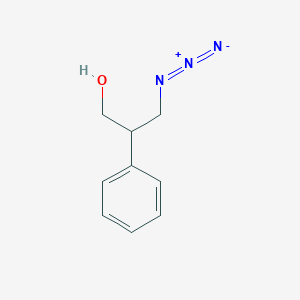
3-Azido-2-phenylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
3-Azido-2-phenylpropan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .
Comparación Con Compuestos Similares
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the phenyl group.
2-Azido-1-phenylethanol: Similar but with a shorter carbon chain.
3-Azido-2-phenyl-1-propanol: An isomer with the azido group at a different position.
Uniqueness
3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .
Propiedades
Número CAS |
55754-77-3 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-azido-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
Clave InChI |
WLNLVSNSDSEXHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


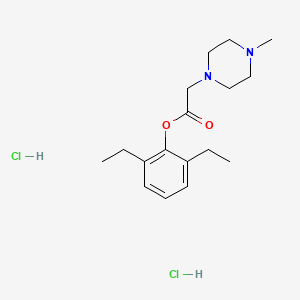
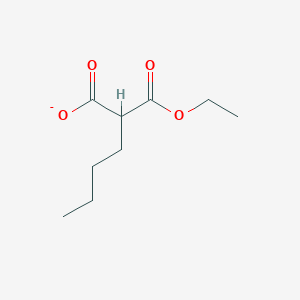
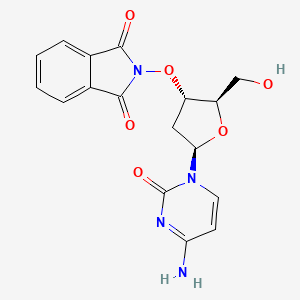
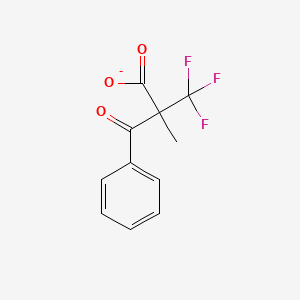
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
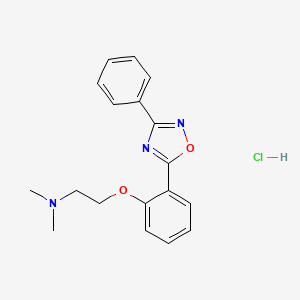
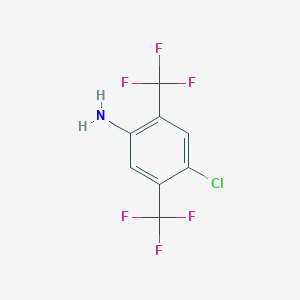
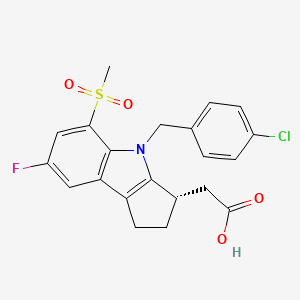
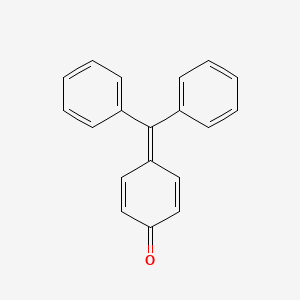
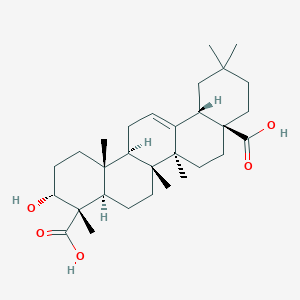
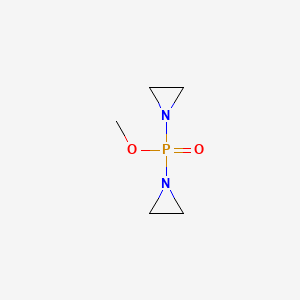
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
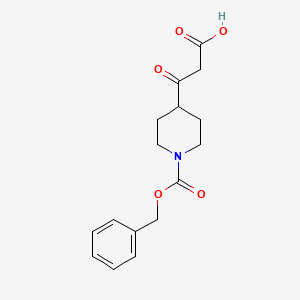
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
